molecular formula C6HCl3N2 B1364134 2,4,6-Trichloronicotinonitrile CAS No. 40381-91-7

2,4,6-Trichloronicotinonitrile

Cat. No.: B1364134
CAS No.: 40381-91-7
M. Wt: 207.4 g/mol
InChI Key: GCNVFPGCHKJKJK-UHFFFAOYSA-N
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Description

2,4,6-Trichloronicotinonitrile is a chlorinated pyridine derivative featuring a nitrile group at the 3-position and chlorine substituents at the 2-, 4-, and 6-positions. The molecular formula is hypothesized as C₆H₂Cl₃N₂, with a molecular weight of approximately 213.46 g/mol (calculated).

Properties

IUPAC Name

2,4,6-trichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-4-1-5(8)11-6(9)3(4)2-10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVFPGCHKJKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193375
Record name 3-Pyridinecarbonitrile, 2,4,6-trichloro-
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URL https://comptox.epa.gov/dashboard/DTXSID50193375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40381-91-7
Record name 3-Pyridinecarbonitrile, 2,4,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040381917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 2,4,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trichloropyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloronicotinonitrile typically involves the chlorination of nicotinonitrile. One common method includes the reaction of nicotinonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Scientific Research Applications

2,4,6-Trichloronicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloronicotinonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mode of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2,4,6-Trichloronicotinonitrile with structurally related nicotinonitrile and isonicotinonitrile derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score
This compound N/A C₆H₂Cl₃N₂ 213.46 (hypothetical) 2-Cl, 4-Cl, 6-Cl, CN -
2,4-Dichloro-6-methylnicotinonitrile 91591-63-8 C₈H₆Cl₂N₂ 201.05 2-Cl, 4-Cl, 6-Me, CN 0.73
2,5,6-Trichloronicotinonitrile 126954-66-3 C₆H₂Cl₃N₂ 213.46 2-Cl, 5-Cl, 6-Cl, CN 0.85
2,3,5-Trichloroisonicotinonitrile 1221791-83-8 C₆H₂Cl₃N₂ 213.46 2-Cl, 3-Cl, 5-Cl, CN 0.94
Ethyl 2,4,6-Trichloronicotinate 1934657-78-9 C₁₁H₂₀N₂O₂ 212.29 2-Cl, 4-Cl, 6-Cl, COOEt N/A

Key Observations:

  • Chlorine Position Matters: The similarity score of 0.85 for 2,5,6-Trichloronicotinonitrile indicates that chlorine placement (2,5,6 vs. 2,4,6) minimally affects structural similarity but may significantly alter electronic properties and reactivity .
  • Functional Group Impact : Ethyl 2,4,6-Trichloronicotinate replaces the nitrile with an ester, reducing electrophilicity and increasing lipophilicity (molecular weight: 212.29 vs. 213.46) .
  • Methyl Substituents: 2,4-Dichloro-6-methylnicotinonitrile (201.05 g/mol) shows reduced molecular weight and altered steric effects compared to the trichloro analog .

Biological Activity

Overview

2,4,6-Trichloronicotinonitrile (TCNN), with the molecular formula C6_6HCl3_3N2_2, is a chlorinated derivative of nicotinonitrile. This compound is notable for its diverse applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its biological activity has garnered attention for potential therapeutic uses, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of TCNN features three chlorine atoms substituted at the 2, 4, and 6 positions on the pyridine ring. This specific substitution pattern imparts unique chemical properties that influence its biological activity.

Property Value
Molecular FormulaC6_6HCl3_3N2_2
Molecular Weight195.43 g/mol
Physical StateSolid
Solubility in WaterLow

Antimicrobial Properties

Research indicates that TCNN exhibits significant antimicrobial activity against various bacterial strains. A study conducted by highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. The mechanism appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Potential

TCNN has also been investigated for its anticancer properties. In vitro studies demonstrated that TCNN induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action involves the activation of caspase pathways, leading to programmed cell death. Notably, TCNN was shown to inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

The biological effects of TCNN can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : TCNN binds to active sites of enzymes involved in critical metabolic pathways, effectively inhibiting their function.
  • Receptor Modulation : It alters signaling pathways by interacting with cellular receptors, which may contribute to its anticancer effects.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains reported a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and S. aureus. The results indicated a dose-dependent response, highlighting TCNN's potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies :
    • Research involving MCF-7 and A549 cells revealed that treatment with TCNN at concentrations ranging from 10 µM to 50 µM resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with TCNN concentration.

Comparative Analysis with Similar Compounds

Compound Antimicrobial Activity Anticancer Activity
This compound (TCNN)YesYes
2,4-DichloronicotinonitrileModerateLimited
NicotinonitrileLowModerate

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